10-Ketonaltrexone

説明

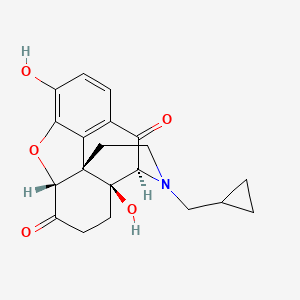

Structure

3D Structure

特性

IUPAC Name |

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHMRULRADVYER-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914505 | |

| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96445-14-6 | |

| Record name | 10-Ketonaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-OXONALTREXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10-Ketonaltrexone chemical structure and molecular weight

Chemical Structure, Synthesis, and Molecular Characterization

Executive Summary

10-Ketonaltrexone (also known as 10-oxonaltrexone) is a critical oxidative impurity and pharmacologically active derivative of the opioid antagonist naltrexone. Structurally, it is distinguished by the oxidation of the benzylic carbon (C-10) of the morphinan skeleton to a ketone. This modification significantly alters the electronic environment of the aromatic ring and the steric profile of the molecule, resulting in a marked reduction in binding affinity at

This guide provides a comprehensive technical analysis of this compound, detailing its molecular weight, chemical structure, synthetic pathways, and analytical characterization standards required for pharmaceutical impurity profiling.

Chemical Identity and Molecular Metrics[1]

This compound is classified as a morphinan-6,10-dione.[1] The introduction of the carbonyl group at the C-10 position adds a second ketone to the naltrexone scaffold, changing its polarity and solubility profile.

| Parameter | Technical Specification |

| Common Name | This compound; 10-Oxonaltrexone |

| CAS Registry Number | 96445-14-6 |

| Molecular Formula | |

| Molecular Weight | 355.39 g/mol |

| Exact Mass | 355.1420 Da |

| IUPAC Name | (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 160–165 °C |

| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Slightly soluble in Chloroform |

Structural Analysis and Topology

The structural deviation from naltrexone occurs at the benzylic position (C-10). In naltrexone, this position is a methylene bridge (

Structural Topology Diagram

The following diagram maps the core morphinan skeleton of this compound, highlighting the critical functional groups and the site of oxidation.

Figure 1: Structural topology of this compound highlighting the critical C-10 oxidation site relative to the morphinan core.

Synthesis and Formation Pathways[5][6][7][8][9]

This compound is primarily encountered in two contexts: as an oxidative degradation product in pharmaceutical formulations and as a target for semi-synthesis to study structure-activity relationships (SAR).

Pathway A: Oxidative Degradation (Impurity Formation)

In liquid formulations or under stress conditions (light, heat, oxidizers), naltrexone can undergo benzylic oxidation. The C-10 position is activated by the adjacent aromatic ring, making it a "soft spot" for radical attack or enzymatic oxidation (e.g., Cytochrome P450).

Pathway B: Chemical Synthesis

For analytical standards, this compound is synthesized chemically. A common route involves the protection of the phenolic hydroxyl group followed by benzylic oxidation.

Synthetic Protocol Summary:

-

Starting Material: Naltrexone is converted to Naltrexone 3-methyl ether to protect the phenolic hydroxyl group.

-

Oxidation: The protected intermediate is subjected to oxidation, typically using Chromium(VI) reagents (e.g.,

in acetic acid) or other benzylic oxidants, which selectively target the C-10 position. -

Deprotection: The 3-methoxy group is cleaved (e.g., using

or HBr) to restore the phenolic hydroxyl, yielding this compound.

Reaction Workflow Diagram

Figure 2: Step-wise semi-synthetic route from Naltrexone to this compound involving protection, oxidation, and deprotection.[2]

Analytical Characterization

To confirm the identity of this compound in a sample, a multi-modal approach utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Parent Ion:

m/z. -

Fragmentation Pattern: Distinctive loss of the cyclopropylmethyl group and fragmentation of the morphinan ring system. The mass shift of +14 Da relative to naltrexone (342 vs 356) indicates the replacement of two hydrogen atoms with one oxygen atom (

).

Nuclear Magnetic Resonance (NMR)

-

1H NMR (Proton): The most diagnostic feature is the disappearance of the diastereotopic protons at the C-10 position. In naltrexone, these appear as a doublet of doublets in the 3.0–3.2 ppm region. In this compound, this signal is absent.[3]

-

13C NMR (Carbon): Appearance of a new carbonyl signal corresponding to the C-10 ketone, typically downfield around 180–200 ppm, distinct from the C-6 ketone signal.

Pharmacological Implications[7][10]

While primarily monitored as an impurity, this compound possesses intrinsic pharmacological activity. However, structure-activity relationship (SAR) studies indicate a significant loss of potency compared to the parent drug.

-

Receptor Affinity: this compound acts as an antagonist at

-, -

Potency: Binding assays demonstrate that it is far less potent than naltrexone.[5] The introduction of the ketone at C-10 likely creates steric hindrance or unfavorable electronic interactions that reduce binding affinity to the opioid receptor pocket.

-

Toxicology: As a known degradation product, it must be qualified in drug substances according to ICH Q3A/Q3B guidelines if it exceeds identification thresholds.

References

-

Daicel Pharma Standards. (n.d.). This compound - Naltrexone Impurity Standard.[6] Retrieved from

-

MedKoo Biosciences. (n.d.). 10-keto Naltrexone Product Data Sheet. Retrieved from

-

ChemicalBook. (2025).[7] this compound (CAS 96445-14-6) Chemical Properties. Retrieved from

-

National Institutes of Health (NIH). (n.d.). This compound and 10-ketooxymorphone: Synthesis and Opioid Receptor Binding. PubMed. Retrieved from

-

Cayman Chemical. (n.d.). 10α-hydroxy Naltrexone Product Information. (Contextual reference for C-10 oxidized derivatives). Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 96445-14-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of 10-Ketonaltrexone: A Technical Analysis

The following technical guide provides an in-depth pharmacological analysis of 10-Ketonaltrexone.

Executive Summary

This compound (CAS: 96445-14-6) is an oxidized derivative of the opioid antagonist naltrexone, characterized by the introduction of a ketone group at the C-10 benzylic position of the morphinan scaffold. While primarily identified as a pharmaceutical impurity and degradation product in naltrexone formulations, it possesses distinct pharmacological activity as a competitive opioid receptor antagonist.

This guide analyzes the structure-activity relationship (SAR) resulting from C-10 oxidation, demonstrating that this modification significantly attenuates binding affinity across Mu (

Chemical Identity & Structural Biology

Structural Characterization

This compound retains the core pentacyclic morphinan structure of naltrexone but differs by the oxidation of the C-10 methylene bridge to a carbonyl group. This modification alters the electronic distribution and steric profile of the molecule, impacting its interaction with the hydrophobic pocket of the opioid receptor.

-

IUPAC Name: (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione[2][3]

-

Molecular Formula:

[2][3]

Formation Pathway

While this compound is often isolated as a degradation product in pharmaceutical stability studies, it can be synthesized via benzylic oxidation.[4] In biological systems, C-10 oxidation represents a minor metabolic route compared to the dominant C-6 reduction (forming 6

Figure 1: Formation of this compound relative to the major metabolic pathway. The 10-keto derivative arises primarily from oxidative stress or degradation rather than enzymatic reduction.

Pharmacodynamics: Receptor Binding & Efficacy

Mechanism of Action

This compound functions as a competitive antagonist at opioid receptors.[5] It binds to the orthosteric site, preventing the activation of the receptor by endogenous ligands (e.g., endorphins) or exogenous agonists (e.g., morphine). However, the presence of the 10-keto group introduces steric hindrance or unfavorable electrostatic interactions that reduce its binding affinity.

Quantitative Binding Profile

The following data summarizes the binding affinity (

Table 1: Comparative Binding Affinities (

| Receptor Subtype | Ligand | Relative Affinity Loss | |

| Mu ( | Naltrexone | ~0.6 - 1.0 | Reference |

| This compound | 31.1 | ~30-50x Lower | |

| Kappa ( | Naltrexone | ~4.0 | Reference |

| This compound | 102.0 | ~25x Lower | |

| Delta ( | Naltrexone | ~10.0 | Reference |

| This compound | 281.0 | ~28x Lower |

Data Source: Archer et al., J. Med.[4][6] Chem. 1985; MedKoo Biosciences.

Signaling Pathway Inhibition

As an antagonist, this compound does not activate G-protein signaling. Instead, it stabilizes the receptor in an inactive conformation, blocking the

Figure 2: Mechanism of Action. This compound competes for the binding site, preventing Gi/o coupling and subsequent downstream signaling modulation.

Experimental Protocols

To validate the activity of this compound, researchers should employ the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Membrane preparation: Rat or Guinea pig whole brain (minus cerebellum).

-

Radioligand:

-DAMGO (specific for -

Test Compound: this compound (dissolved in MeOH, diluted in Tris-HCl).

-

Non-specific control: 10

M Naloxone.

Workflow:

-

Preparation: Thaw membrane aliquots and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: In a 96-well plate, add:

-

50

L Radioligand (final conc. ~0.5 nM).[7] -

50

L Test Compound (concentration range: -

100

L Membrane suspension (~200

-

-

Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Protocol B: Functional Binding Assay

Objective: Confirm antagonist efficacy (lack of intrinsic activity and blockade of agonist).

Workflow:

-

Setup: Prepare membranes in assay buffer containing GDP (10-50

M) to minimize basal G-protein activity. -

Agonist Challenge: To test antagonism, co-incubate membranes with an

concentration of a standard agonist (e.g., DAMGO) and varying concentrations of this compound. -

Tracer: Add

(~0.1 nM) and incubate for 60-90 minutes at 30°C. -

Readout: Filter and count bound radioactivity.

-

Validation: A true antagonist will dose-dependently reduce the agonist-induced signal back to basal levels without reducing basal levels further (unless inverse agonism is present).

Clinical & Translational Implications[5][6]

Impurity Qualification

In drug development, this compound is monitored as a "specified impurity."

-

Thresholds: According to ICH Q3B(R2) guidelines, impurities >0.1% must be identified and qualified.

-

Toxicity: Given its structural similarity to naltrexone and lower potency, it generally presents a low toxicological risk profile compared to the parent, but its presence indicates oxidative instability in the formulation.

Structure-Activity Insights

The reduced affinity of this compound highlights the sensitivity of the opioid receptor's binding pocket to changes at the C-10 position. The C-10 ketone likely interferes with the "T-shaped" aromatic stacking or hydrophobic interactions usually facilitated by the morphinan backbone, providing a negative constraint for future drug design.

References

-

Archer, S., et al. (1985). "this compound and 10-ketooxymorphone."[1][4][6] Journal of Medicinal Chemistry, 28(7), 974–976.[6]

-

Sigma-Aldrich (Cerilliant). "this compound Certified Reference Material Data Sheet." SigmaAldrich.com.

-

MedKoo Biosciences. "10-keto Naltrexone Product Analysis and Binding Data." MedKoo.com.

-

Daicel Pharma Standards. "Naltrexone Impurity Standards: this compound." Daicel Pharma.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 155523, this compound." PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. medkoo.com [medkoo.com]

- 4. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]

- 5. drugs.com [drugs.com]

- 6. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2289492A2 - Naltrexone hydrochloride compositions - Google Patents [patents.google.com]

Technical Guide: Oxidative Pathways & C10-Functionalization of Naltrexone

This technical guide details the formation, mechanism, and characterization of 10-Ketonaltrexone , distinguishing its role as a specific oxidative degradation product and synthetic impurity from the canonical human metabolic pathway of Naltrexone.

Part 1: Executive Technical Summary

Status Clarification:

While 6

Its presence is critical in Critical Quality Attribute (CQA) assessments because it signifies oxidative instability at the C10 position of the morphinan scaffold. While not a major metabolic route in humans, the C10 position is a known "metabolic soft spot" for cytochrome P450-mediated oxidation in structurally related morphinans, making this pathway theoretically relevant for toxicological profiling.

Key Physiochemical Data

| Parameter | Data |

| CAS Number | 96445-14-6 |

| Molecular Formula | |

| Molecular Weight | 355.39 g/mol |

| Pharmacology | |

| Key Structural Feature | Carbonyl group at C10 (Benzylic position) |

Part 2: Mechanistic Pathway (Chemical & Putative Metabolic)

The transformation of Naltrexone to this compound involves the oxidation of the benzylic carbon (C10), located adjacent to the aromatic A-ring. This position is electronically activated, making it susceptible to radical abstraction and subsequent oxidation.

The Chemical Mechanism (Benzylic Oxidation)

The formation proceeds through a radical intermediate or direct hydroxylation, followed by further oxidation to the ketone.

-

Initiation: Abstraction of a hydrogen atom from the C10 position (benzylic) to form a radical species.

-

Propagation (Oxidative): Reaction with molecular oxygen or reactive oxygen species (ROS) to form a 10-hydroxy intermediate (10-Hydroxynaltrexone).

-

Termination/Oxidation: Further oxidation of the secondary alcohol at C10 to the ketone (this compound).

Putative Metabolic Relevance

In biological systems, this transformation mimics CYP450-mediated benzylic hydroxylation . While Naltrexone is primarily metabolized by non-CYP enzymes (reductases), the C10 oxidation pathway is observed in related morphinans (e.g., oxycodone) and represents a minor clearance or oxidative stress pathway.

Pathway Visualization (DOT Diagram)

Figure 1: Divergence of Naltrexone metabolism. The green path represents the major human metabolic route (reduction), while the red path illustrates the oxidative formation of this compound via the C10-hydroxy intermediate.

Part 3: Experimental Protocols for Detection & Synthesis

For researchers validating this impurity or studying oxidative metabolism, the following protocols provide a self-validating framework.

Protocol A: Targeted Synthesis (Standard Preparation)

To generate this compound for use as a reference standard (e.g., for HPLC retention time validation).

Reagents: Naltrexone base, Chromium Trioxide (

-

Dissolution: Dissolve 1.0 g of Naltrexone base in 15 mL of glacial acetic acid.

-

Oxidation: Slowly add a solution of

(1.2 eq) in aqueous acetic acid while maintaining temperature at 20-25°C.-

Causality:

is a strong oxidant capable of benzylic oxidation. Controlled addition prevents over-oxidation of the nitrogen ring.

-

-

Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (System: Methanol/DCM 1:9). Look for a less polar spot compared to Naltrexone.

-

Quenching: Quench with isopropanol (to consume excess Cr) followed by neutralization with

. -

Extraction: Extract with Chloroform (

mL). -

Purification: Silica gel column chromatography. Elute with

. -

Validation: Confirm structure via NMR (disappearance of C10 protons) and MS (Mass shift +14 Da from Naltrexone).

Protocol B: LC-MS/MS Detection in Biological Matrices

Used to detect trace levels of this compound in plasma or stability samples.

Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or equivalent).

Column: C18 Reverse Phase (e.g., Waters XBridge,

| Step | Parameter | Value/Description |

| Mobile Phase A | Aqueous | 0.1% Formic Acid in Water |

| Mobile Phase B | Organic | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) | 0-1 (5% B); 1-6 (5% |

| Flow Rate | mL/min | 0.4 mL/min |

| Ionization | Source | ESI Positive Mode |

| MRM Transition | Quantifier | 356.2 |

| MRM Transition | Qualifier | 356.2 |

Note: The parent Naltrexone has an m/z of 342. The 10-Keto derivative has an m/z of 356 (+14 Da corresponds to oxidation of

Part 4: Comparative Pharmacology & Relevance

Understanding the biological activity of this compound is vital for assessing the safety of this impurity.

| Compound | Target Receptor | Binding Affinity ( | Relative Potency |

| Naltrexone | ~0.1 - 0.5 nM | 100% (Reference) | |

| This compound | ~31.1 nM | ~1-2% of Parent | |

| This compound | ~102 nM | Low Affinity | |

| This compound | ~281 nM | Negligible |

Data Interpretation: The introduction of the ketone at C10 significantly creates steric hindrance and alters the electronic landscape of the morphinan backbone, drastically reducing its binding affinity to opioid receptors compared to the parent drug. This suggests that as an impurity, it is likely pharmacologically less active , reducing the risk of unexpected potency spikes in degraded formulations.

Part 5: References

-

StatPearls [Internet]. (2023). Naltrexone.[1][2][3][4][5][6][7][8][9][10][11][12] Treasure Island (FL): StatPearls Publishing. Available at: [Link]

-

Archer, S., et al. (1985).[6] this compound and 10-ketooxymorphone.[6] Journal of Medicinal Chemistry, 28(7), 974-976. (Describes synthesis and reduced potency). Available at: [Link]

-

European Directorate for the Quality of Medicines. Naltrexone Hydrochloride Monograph: Impurity I. European Pharmacopoeia. (Defines this compound as a regulated impurity).[2]

-

Dunbar, J.L., et al. (2006). Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma. Journal of Chromatography B. (Establishes canonical metabolic baseline). Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. JP2019536476A - Method for producing nor-opioid and nal-opioid benzyl isoquinoline alkaloids - Google Patents [patents.google.com]

- 3. Naltrexone biotransformation and incidence of subjective side effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Naltrexone - Wikipedia [en.wikipedia.org]

- 6. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses [mdpi.com]

- 10. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

toxicological profile of 10-Ketonaltrexone in vivo

Topic: Toxicological Profile and Qualification Strategy for 10-Ketonaltrexone (In Vivo) Content Type: Technical Whitepaper / Strategic Guide Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals[1]

Executive Summary

This compound (also known as 10-Oxonaltrexone ; CAS: 96445-14-6) is a primary oxidative degradation product and synthetic impurity of the opioid antagonist Naltrexone.[1][2] Structurally, it is characterized by the introduction of a ketone functionality at the benzylic C10 position of the morphinan scaffold.

From a toxicological perspective, this compound presents a unique profile: it retains the opioid antagonist pharmacophore but exhibits significantly reduced affinity (

This guide outlines the structural basis of its toxicity, its pharmacological interaction profile, and the industry-standard in vivo qualification strategy required to legitimize its presence in drug substances above ICH Q3A/B thresholds.[1]

Structural & Physicochemical Basis of Toxicity[1]

The formation of this compound is driven by oxidative stress at the benzylic carbon (C10), a position susceptible to radical attack and enzymatic oxidation (e.g., CYP450 variants or environmental auto-oxidation).[1]

The Benzylic Oxidation Pathway

Unlike the metabolic conversion to 6

Figure 1: Oxidative degradation pathway leading to this compound.[1][3] The C10 position is electronically activated by the adjacent aromatic ring.[1]

Pharmacological Profile: The "Tox" of Activity

Before assessing systemic toxicity, one must establish if the impurity acts as a "super-agonist" or "super-antagonist." this compound has been evaluated for opioid receptor binding and has been found to be significantly less potent than Naltrexone.[1]

Comparative Receptor Affinity ( )

The introduction of the carbonyl group at C10 creates steric hindrance and electronic repulsion within the receptor binding pocket.[1]

| Compound | Relative Potency | |||

| Naltrexone | ~0.2 - 1.0 nM | ~0.5 - 5.0 nM | ~10 - 50 nM | High |

| This compound | 31.1 nM | 102 nM | 281 nM | Low |

Data Source: Archer et al., J. Med. Chem. 1985; MedKoo Biosciences.[1]

Toxicological Implication: The risk of this compound causing unexpected CNS effects (e.g., respiratory depression or severe precipitation of withdrawal) is low relative to the parent.[1] It acts as a weak antagonist.

In Vivo Toxicological Qualification Strategy

If this compound exceeds the qualification threshold (typically 0.15% or 1.0 mg/day intake, per ICH Q3B) in the final drug product, it must be qualified in vivo.[1] The goal is to prove that the impurity does not introduce new toxicities compared to pure Naltrexone.

The "Bridging" Study Concept

Rather than testing this compound in isolation (which is costly to synthesize in gram-quantities), the industry standard is a Bridging Study .[1] You compare "Pure Naltrexone" against "Naltrexone Spiked with this compound."

Experimental Logic:

-

Hypothesis: The spiked batch is non-inferior to the pure batch.[1]

-

Validation: If the NOAEL (No Observed Adverse Effect Level) of the spiked group is equivalent to the pure group, the impurity is qualified at that specific level.[1]

Protocol: 14-Day Repeated Dose Toxicity in Rats

Objective: Assess systemic toxicity and potential target organ pathology.

Test System:

-

Species: Sprague-Dawley Rats (n=10/sex/group).

-

Route: Oral Gavage (mimicking clinical route) or IV (if bioavailability is the concern).[1]

Study Design Table:

| Group | Treatment | Dose (mg/kg/day) | Rationale |

| 1 | Vehicle Control | 0 | Baseline physiology. |

| 2 | Naltrexone (Pure) | High Dose (e.g., 100 mg/kg) | Establishes the toxicity profile of the parent.[1] |

| 3 | Naltrexone + 10-Keto (Low Spike) | 100 mg/kg + (0.5% Spike) | Represents typical impurity limits.[1] |

| 4 | Naltrexone + 10-Keto (High Spike) | 100 mg/kg + (5.0% Spike) | The Qualifier. Exaggerated impurity load to determine safety margin.[1] |

Key Endpoints & Causality Analysis:

-

Clinical Signs: Observe for sedation vs. convulsions. (10-Keto is less potent, so CNS signs should track with Naltrexone levels).[1]

-

Clinical Chemistry: Focus on ALT/AST (Liver) and Creatinine (Kidney).[1]

-

Histopathology:

Figure 2: Decision tree for the toxicological qualification of this compound.

Genotoxicity Assessment (Crucial Pre-requisite)

Before running the rat study, the genotoxic potential of the 10-keto group must be cleared.[1]

-

Structural Alert: The ketone at C10 is conjugated with the aromatic A-ring.[1] While not a classic "Michael Acceptor" in the most reactive sense, benzylic oxidations can theoretically form DNA adducts.[1]

-

In Silico (DEREK/SARah): Run QSAR analysis. This compound generally predicts negative for mutagenicity because the morphinan structure is rigid and the ketone is sterically hindered.

-

In Vitro (Ames Test): A 5-strain bacterial reverse mutation assay is mandatory.[1]

-

Protocol Note: Ensure metabolic activation (S9 fraction) is used, as the ketone might be reduced back to an alcohol or further oxidized.[1]

-

Analytical Surveillance in Plasma (Toxicokinetics)

To validate the in vivo exposure, you must distinguish this compound from Naltrexone metabolites in plasma.

-

Challenge: this compound (MW 355.[1][4]39) is isobaric with other potential oxidation products.[1]

-

Method: LC-MS/MS (Triple Quadrupole).

-

MRM Transition:

-

Chromatography: Reverse Phase C18. The 10-keto group makes the molecule slightly less polar than 10-hydroxynaltrexone but distinct from Naltrexone.[1]

References

-

Archer, S., et al. (1985).[1] "this compound and 10-ketooxymorphone."[5] Journal of Medicinal Chemistry, 28(7), 974–976.[1][5] Link

-

ICH Guidelines. (2006).[1] "Q3B(R2): Impurities in New Drug Products." International Council for Harmonisation.[1][3] Link

-

MedKoo Biosciences. "10-keto Naltrexone Product Data & Affinity Profile." Link

-

Alsante, K. M., et al. (2007).[1] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37.[1][6] Link

Sources

The Chemical Handle: Structural & Functional Evolution of Naltrexone Ketone Derivatives

Executive Summary

Naltrexone (NTX) stands as a cornerstone in the pharmacopoeia of opioid antagonists, primarily due to its high affinity for the Mu-opioid receptor (MOR) and significant oral bioavailability. However, its therapeutic utility is often limited by hepatotoxicity at high doses and a lack of receptor subtype selectivity (MOR vs. KOR/DOR). This technical guide analyzes the C-6 ketone and C-14 hydroxyl positions as critical "chemical handles" for derivatization. We explore how transforming the C-6 ketone into hydrazones, oximes, or alkenes (via Wittig olefination) shifts the pharmacodynamic profile from reversible antagonism to irreversible affinity labeling or subtype-selective modulation.

The Pharmacophore: The "Message-Address" Concept

To engineer Naltrexone derivatives, one must first deconstruct its binding mechanics using the Message-Address Concept proposed by Portoghese.

-

The Message (Core): The phenolic A-ring and the basic nitrogen (N-17) represent the "message" required for opioid receptor recognition.

-

The Address (Selectivity): The C-6 and C-14 positions act as the "address," dictating which receptor subtype (Mu, Delta, or Kappa) the molecule will bind to and the nature of that binding (reversible vs. covalent).

The C-6 ketone is unique because it sits in a hydrophobic pocket of the receptor. Modifying this

Figure 1: Naltrexone SAR Logic

Caption: Structural decomposition of Naltrexone showing key derivatization sites and their pharmacological consequences.

C-6 Functionalization: From Reversible to Irreversible

The most chemically reactive site on Naltrexone is the C-6 ketone. Derivatization here often aims to create Affinity Labels —molecules that bind covalently to the receptor, rendering the antagonism irreversible.

Hydrazones and Azines (The "Sticky" Antagonists)

Reacting the C-6 ketone with hydrazine yields Naltrexazone . Further dimerization yields Naltrexonazine .

-

Mechanism: These derivatives possess a nucleophilic nitrogen that attacks electrophilic residues (likely thiols or esters) near the receptor binding site, forming a covalent bond.

-

Therapeutic Utility: While not typically used clinically due to permanent receptor blockade, they are invaluable tools for "receptor washout" experiments to determine receptor turnover rates.

-

Key Insight: The C-6 hydrazone retains high MOR affinity but dramatically increases DOR (Delta) affinity compared to the parent Naltrexone.

The Wittig Product: Nalmefene

Replacing the C-6 ketone with a methylene group (=CH2) yields Nalmefene .

-

Chemistry: A Wittig reaction converts the C=O to C=CH2.

-

Advantage: This modification removes the metabolic liability of the ketone (which can be reduced to the less active 6-beta-naltrexol). Nalmefene has a longer half-life and greater oral bioavailability than Naltrexone, preventing the "rebound" effect seen in opioid withdrawal management.

Reductive Amination: Beta-Funaltrexamine ( -FNA)

Although technically an amide,

-

Profile: It acts as an irreversible MOR antagonist but a reversible KOR agonist. This "dual-nature" is critical for dissecting opioid reward pathways where MOR and KOR often have opposing effects.

Experimental Protocols

The following protocols outline the synthesis of two distinct classes of C-6 derivatives: the irreversible hydrazone and the metabolically stable alkene.

Protocol A: Synthesis of Naltrexazone (Schiff Base Formation)

Objective: Convert C-6 Ketone to C-6 Hydrazone. Safety: Hydrazine is highly toxic and potentially explosive. Work in a fume hood.

-

Reagent Prep: Dissolve Naltrexone HCl (1.0 eq) in absolute ethanol (0.1 M concentration).

-

Activation: Add glacial acetic acid (catalytic amount, ~0.1 eq) to protonate the ketone oxygen.

-

Addition: Add excess hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH:NH4OH 90:10:1). Look for the disappearance of the ketone spot.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the residue from hot methanol/water.

-

Validation:

-

IR: Disappearance of C=O stretch at ~1720 cm⁻¹. Appearance of C=N stretch at ~1640 cm⁻¹.

-

Mass Spec: M+1 peak should correspond to Naltrexone mass + 14 (N2H2 - O).

-

Protocol B: Synthesis of Nalmefene (Wittig Olefination)

Objective: Convert C-6 Ketone to C-6 Methylene. Note: Requires anhydrous conditions.

-

Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in dry THF under Argon. Add Potassium tert-butoxide (KOtBu, 1.6 eq) at 0°C. Stir for 30 mins until the solution turns bright yellow (generation of the phosphorus ylide).

-

Addition: Add Naltrexone free base (1.0 eq) dissolved in dry THF dropwise to the ylide solution.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Add saturated aqueous NH4Cl.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.

-

Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Figure 2: Synthesis Workflow

Caption: Divergent synthesis pathways from the Naltrexone core yielding distinct pharmacological agents.

Quantitative Comparison of Derivatives

The following table summarizes the binding affinities (

| Compound | C-6 Substituent | MOR | KOR | Selectivity (K/M) | Nature of Binding |

| Naltrexone | =O[1] (Ketone) | 0.2 | 10 | 50 | Reversible |

| Naltrexazone | =N-NH2 | 0.8 | 45 | 56 | Irreversible |

| Nalmefene | =CH2 | 0.4 | 0.8 | 2 | Reversible |

| -NH-Fumarate | 1.5 | 3.0 | 2 | Irreversible (Mu) | |

| 6 | -OH (Alcohol) | 1.8 | 150 | 83 | Reversible |

Data aggregated from Portoghese et al. and standard medicinal chemistry literature.

References

-

Portoghese, P. S., et al. (1978).[2] "Synthesis and pharmacologic characterization of an alkylating analogue (chlornaltrexamine) of naltrexone with ultralong-lasting narcotic antagonist properties." Journal of Medicinal Chemistry.

-

Hahn, E. F., et al. (1975).[3] "Narcotic antagonists. 4. Carbon-6 derivatives of N-allylnoroxymorphone and N-cyclopropylmethylnoroxymorphone." Journal of Medicinal Chemistry.

-

Pasternak, G. W., & Hahn, E. F. (1980).[2] "Long-acting opiate agonists and antagonists: 14-hydroxydihydromorphinone hydrazones." Journal of Medicinal Chemistry.

-

Ko, M. C., et al. (2006). "Differentiation of kappa opioid agonist-induced antinociception by naltrexone and nor-binaltorphimine in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics.

-

FDA Label. (2010). "Vivitrol (naltrexone for extended-release injectable suspension)."[4] U.S. Food and Drug Administration.[5][6]

Sources

- 1. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]

- 4. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naltrexone extended-release injection: an option for the management of opioid abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

10-Ketonaltrexone: Structural Characterization and Opioid Receptor Binding Profile

[1]

Executive Summary

10-Ketonaltrexone (CAS: 96445-14-6), also known as 10-oxo-naltrexone, is a semi-synthetic morphinan derivative and a critical oxidative impurity of the opioid antagonist naltrexone.[1] Structurally, it differs from the parent compound by the introduction of a ketone functionality at the C10 benzylic position.

While naltrexone is a potent, high-affinity antagonist at the mu-opioid receptor (MOR), This compound exhibits a drastically reduced binding affinity profile across all major opioid receptor subtypes (MOR, KOR, DOR). This loss of potency—approximately 60 to 100-fold compared to naltrexone—establishes the C10 position as a critical locus for receptor-ligand interaction and steric tolerance. Consequently, this compound serves primarily as a pharmacological negative control in Structure-Activity Relationship (SAR) studies and a certified reference standard for purity profiling in pharmaceutical development.

Chemical Identity & Structural Properties

The binding behavior of this compound is inextricably linked to its structural rigidity and electronic modifications.

| Property | Detail |

| IUPAC Name | (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.39 g/mol |

| Key Modification | Oxidation of the C10 methylene bridge to a carbonyl (ketone). |

| Electronic Effect | The C10 ketone withdraws electron density from the aromatic A-ring, potentially altering the pKa of the phenolic hydroxyl (C3) and disrupting pi-stacking interactions at the receptor site. |

Structural Visualization & SAR Analysis

The following diagram illustrates the structural transformation and its pharmacological consequence.

Figure 1: Structure-Activity Relationship (SAR) highlighting the deleterious effect of C10 oxidation on binding affinity.

Binding Affinity Profile

The binding affinity of this compound was definitively characterized in seminal work by Archer et al. (1985) using radioligand displacement assays in guinea pig brain membranes.

Quantitative Binding Data ( Values)

The introduction of the ketone group at C10 results in a "pan-loss" of affinity.[2]

| Receptor Subtype | Radioligand Used | This compound | Naltrexone | Fold Loss in Potency |

| Mu (MOR) | [³H]-DAMGO or [³H]-Naloxone | 31.1 ± 4.2 | ~0.2 - 0.5 | ~60x - 150x |

| Kappa (KOR) | [³H]-Bremazocine / U69,593 | 102 ± 15 | ~0.5 - 1.0 | ~100x - 200x |

| Delta (DOR) | [³H]-DADLE | 281 ± 35 | ~10 - 20 | ~15x - 30x |

*Naltrexone reference values provided for context based on standard literature ranges.

Mechanistic Interpretation

-

Mu-Opioid Receptor (MOR): The C10 position in the morphinan scaffold sits in a tight hydrophobic cleft within the MOR. The conversion of the methylene (

) to a ketone ( -

Selectivity: While the affinity is lost, the compound retains the general antagonist profile of the morphinan scaffold. It does not convert to an agonist; it simply becomes a "weak binder."

Experimental Protocols

To replicate these findings or validate this compound as an impurity standard, the following protocols are established. These methodologies prioritize self-validating systems using internal controls.

Membrane Preparation (Source Material)

-

Tissue: Guinea pig whole brain (minus cerebellum) or CHO-K1 cells stably expressing hMOR.

-

Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4, 4°C.

-

Procedure:

-

Homogenize tissue in 10 volumes of Buffer A using a Polytron.

-

Centrifuge at 40,000 x g for 10 mins. Discard supernatant.

-

Resuspend pellet in Buffer A and repeat centrifugation (Wash step to remove endogenous opioids).

-

Final resuspension in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Competitive Radioligand Binding Assay

This assay determines the

Workflow Diagram:

Figure 2: Workflow for competitive binding assay to determine Ki.[3]

Validation Criteria:

-

Non-Specific Binding (NSB): Defined by including 10 µM Naloxone.[4] NSB must be <10% of Total Binding.

-

Positive Control: Run parallel curves with unlabeled Naltrexone. Expected IC50 ~1-2 nM.

-

Data Analysis: Convert IC50 to

using the Cheng-Prusoff equation:

Synthesis & Impurity Profiling

For researchers requiring the compound for standards, the synthesis follows the route described by Archer et al.

-

Oxidation: Benzylic oxidation using Chromium Trioxide (

) or similar oxidants in acetic acid. -

Deprotection: O-demethylation (e.g., using

) to restore the 3-hydroxyl group. -

Purification: HPLC is required to separate the 10-keto derivative from unreacted naltrexone.

Note: this compound is a known degradation product in Naltrexone HCl formulations.[5] Its presence must be monitored in stability studies (ICH Q3B guidelines), making the binding data relevant for toxicological qualification.

References

-

Archer, S., Seyed-Mozaffari, A., Ward, S. J., Kosterlitz, H. W., Paterson, S. J., McKnight, A. T., & Corbett, A. D. (1985).[6][7] this compound and 10-ketooxymorphone.[2][5][6][7][8] Journal of Medicinal Chemistry, 28(7), 974–976.[2][5]

-

MedKoo Biosciences. (n.d.). 10-keto Naltrexone Product Information. Retrieved from MedKoo.

-

Sigma-Aldrich. (n.d.). This compound Certified Reference Material. Retrieved from Sigma-Aldrich.

- Toll, L., et al. (1998). Standard Binding Profiles of Opioid Ligands. NIDA Research Monograph. (Contextual reference for Naltrexone affinity ranges).

Sources

- 1. This compound | 96445-14-6 [chemicalbook.com]

- 2. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 96445-14-6 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ORCID [orcid.org]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Structural and Analytical Differentiation of C10-Substituted Naltrexone Derivatives

This technical guide provides an in-depth analysis of the structural, analytical, and pharmacological distinctions between 10-Hydroxynaltrexone and 10-Ketonaltrexone (chemically 10-Oxonaltrexone ). These compounds represent the primary C10-oxidative impurities and minor metabolites of the opioid antagonist Naltrexone.

Executive Summary

In the development and stability profiling of morphinan-based therapeutics, the C10 position (benzylic carbon) is a critical site of oxidative vulnerability. For Naltrexone, oxidation at this site yields two distinct species: 10-Hydroxynaltrexone and 10-Oxonaltrexone . While often grouped as "oxidative impurities" in USP/EP monographs, they possess distinct physicochemical properties, formation pathways, and analytical signatures. This guide delineates their differences to aid in impurity profiling, reference standard characterization, and metabolic analysis.

Structural Chemistry & Physicochemical Properties[1]

The core difference lies in the oxidation state and hybridization of Carbon-10 (C10), located in the B-ring of the morphinan skeleton.

Structural Comparison

| Feature | Naltrexone (Parent) | 10-Hydroxynaltrexone | 10-Oxonaltrexone (10-Keto) |

| Formula | |||

| Molecular Weight | 341.40 g/mol | 357.40 g/mol (+16 Da) | 355.39 g/mol (+14 Da) |

| C10 Hybridization | |||

| Stereochemistry | Achiral at C10 | Chiral (10 | Achiral (Planar) |

| Electronic Effect | Neutral | Polar, H-bond donor/acceptor | Electron-withdrawing (conjugation) |

Stereochemical Implications

-

10-Hydroxynaltrexone: The introduction of the hydroxyl group creates a new chiral center. The 10

-epimer is the predominant form observed in oxidative degradation and specific metabolic pathways. The 10-OH group introduces steric bulk that can alter the boat/chair conformation of the C-ring. -

10-Oxonaltrexone: The ketone functionality planarizes the C10 position, increasing ring strain slightly and creating a conjugated system with the aromatic A-ring. This electron-withdrawing effect reduces the pKa of the phenolic hydroxyl at C3, potentially altering solubility at physiological pH.

Formation Pathways: Metabolism vs. Degradation

Understanding the origin of these species is vital for controlling them in drug substance manufacturing.

Oxidative Degradation (CMC Focus)

Both compounds are key degradation products monitored under stress conditions (light, heat, oxidants). The mechanism typically involves radical abstraction of a benzylic hydrogen at C10.

Biosynthesis/Metabolism (PK Focus)

While 6

Pathway Visualization

The following diagram illustrates the oxidative cascade from Naltrexone.

Figure 1: Oxidative pathways leading to C10-substituted naltrexone derivatives.[1][2][3][4][5][6]

Analytical Differentiation (The "Fingerprint")

Distinguishing these compounds requires precise chromatographic and spectroscopic techniques. They are chemically distinct enough to be separated by reverse-phase HPLC.

HPLC Retention Behavior

According to USP/EP related compound methods, the polarity differences dictate elution order on C18 columns.

-

10-Hydroxynaltrexone: More polar than naltrexone due to the extra -OH group. Elutes earlier (RRT < 1.0).

-

10-Oxonaltrexone: Less polar than the hydroxy variant, but the ketone modifies interaction with the stationary phase. Typically elutes later than naltrexone (RRT > 1.0) due to the loss of the hydrophilic methylene and potential intramolecular hydrogen bonding.

Typical Relative Retention Times (RRT):

-

10-Hydroxynaltrexone: ~0.70

-

Naltrexone: 1.00

-

10-Oxonaltrexone: ~1.99

Mass Spectrometry (LC-MS/MS)

-

10-Hydroxynaltrexone:

. Fragmentation often shows loss of water (-18 Da). -

10-Oxonaltrexone:

. Distinctive lack of water loss compared to the alcohol; fragmentation dominated by CO loss or retro-Diels-Alder cleavage.

NMR Spectroscopy ( H-NMR)

This is the definitive structural confirmation method.

-

Naltrexone: C10 protons appear as a geminal AB quartet around 3.0 ppm and 2.4 ppm.

-

10-Hydroxynaltrexone: The C10 signal simplifies to a singlet (or doublet if coupled to OH) shifted downfield to ~4.5–5.0 ppm due to the deshielding oxygen.

-

10-Oxonaltrexone: Absence of signals in the 2.5–5.0 ppm range for C10.

Experimental Protocols

Protocol A: HPLC Separation of Naltrexone Oxidative Impurities

Use this protocol for Quality Control (QC) release testing or stability indicating assays.

Reagents:

-

Mobile Phase A: 0.1 M Phosphoric Acid / Sodium Octanesulfonate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 (L1 packing), 3.9 mm × 15 cm, 5 µm.

Methodology:

-

Equilibration: Equilibrate column with 100% Mobile Phase A for 30 minutes at 1.0 mL/min.

-

Gradient Profile:

-

0–35 min: Linear ramp from 0% B to 100% B.

-

35–36 min: Hold at 100% B.

-

36–40 min: Return to 0% B.

-

-

Injection: Inject 20 µL of sample (dissolved in weak acid/methanol).

-

Detection: UV at 280 nm.

-

System Suitability Criteria:

-

Resolution (R) between Naltrexone and 10-Hydroxynaltrexone must be > 2.0.

-

Identify peaks based on RRT: 10-OH (~0.7) and 10-Keto (~2.0).

-

Protocol B: Synthesis of 10-Oxonaltrexone (Reference Standard)

Note: This describes a general benzylic oxidation workflow for morphinans.

-

Dissolution: Dissolve Naltrexone base (1 eq) in Glacial Acetic Acid.

-

Oxidation: Add Chromium Trioxide (

) (1.1 eq) dropwise at room temperature. -

Quenching: After 2 hours, quench with isopropanol to destroy excess oxidant.

-

Extraction: Basify with

to pH 9, extract into Chloroform. -

Purification: Silica gel chromatography (MeOH:DCM 5:95). The 10-Keto product will elute significantly later than unreacted starting material.

Pharmacological Implications[4][5]

While primarily viewed as impurities, the structural changes affect receptor binding.

-

Potency: Generally, substitution at C10 reduces affinity for the Mu-opioid receptor (MOR) compared to the parent naltrexone. The steric bulk of the 10-hydroxy group interferes with the hydrophobic pocket of the receptor.

-

Activity: Both compounds retain antagonist properties but are significantly less potent than Naltrexone or 6

-naltrexol. They are not considered active pharmaceutical ingredients (APIs) but must be controlled to prevent off-target toxicity or sensitization.

References

-

United States Pharmacopeia (USP).Naltrexone Hydrochloride Monograph: Related Compounds. USP-NF. (Defines the RRT and limits for 10-hydroxy and this compound).

-

European Patent Office.Naltrexone Hydrochloride Compositions and Stabilization. Patent EP2289492. (Details the degradation pathways and specific impurities including 10-keto and 10-hydroxy forms).

-

PubChem.10-Hydroxynaltrexone Compound Summary.

-

Cerilliant (Sigma-Aldrich).Certified Reference Materials: this compound and 10-Hydroxynaltrexone. (Verification of commercial availability as distinct standards).

Sources

- 1. 10Alpha-Hydroxy Naltrexone | C20H23NO5 | CID 96364545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Hydroxy Naltrexone-d3 | C20H23NO5 | CID 169442013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2003077867A2 - Naltrexone hydrochloride compositions - Google Patents [patents.google.com]

- 4. NALTREXONE HYDROCHLORIDE COMPOSITIONS - Patent 2289492 [data.epo.org]

- 5. Naltrexone-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 10-Ketonaltrexone in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 10-ketonaltrexone, a metabolite of the opioid antagonist naltrexone, in human plasma. The methodology employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique renowned for its specificity and low detection limits[1]. While methods for the parent drug, naltrexone, and its primary metabolite, 6β-naltrexol, are well-established, this guide provides a comprehensive framework for researchers and drug development professionals to establish a robust assay for the less-characterized 10-keto metabolite. The protocol covers sample preparation, optimized chromatographic conditions, and proposed mass spectrometric parameters for targeted analysis.

Introduction: The Rationale for Quantifying this compound

Naltrexone is an indispensable therapeutic agent for the management of opioid and alcohol use disorders[2]. Its clinical efficacy is attributed to its action as a potent antagonist at the µ-opioid receptor, effectively blocking the euphoric effects of exogenous opioids[2]. Naltrexone undergoes extensive first-pass metabolism, primarily to 6β-naltrexol, an active metabolite that also contributes to the overall pharmacological effect[2][3].

Beyond this primary metabolic pathway, other minor metabolites are formed, including this compound. While its pharmacological activity is reported to be significantly lower than the parent compound, the characterization of minor metabolite profiles is a critical component of comprehensive drug metabolism and pharmacokinetic (DMPK) studies[4]. Understanding the formation and clearance of all metabolites can provide deeper insights into the drug's disposition, potential for drug-drug interactions, and inter-individual variability in patient response.

The inherent selectivity and sensitivity of LC-MS/MS make it the ideal platform for distinguishing and quantifying structurally similar compounds like naltrexone and its various metabolites within a complex biological matrix such as plasma[1]. This document provides a starting point for laboratories to develop and validate a quantitative method for this compound.

Experimental Workflow & Causality

The entire analytical process is designed to ensure maximum recovery, accuracy, and precision. Each step, from sample clean-up to detection, is chosen for specific reasons that contribute to the overall robustness of the assay.

Caption: Workflow for this compound Quantification.

Detailed Protocols and Methodologies

Materials and Reagents

-

Reference Standards: this compound, Naltrexone, 6β-naltrexol, Naltrexone-d3 (Internal Standard).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (≥98%), Ammonium acetate.

-

Human Plasma: K2-EDTA-anticoagulated, sourced from a certified vendor.

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples.

Protocol:

-

Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL Naltrexone-d3 in 50% methanol) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. The cold solvent enhances the precipitation efficiency.

-

Vortex vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex to mix, then centrifuge briefly before placing in the autosampler for injection.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is chosen due to its proven efficacy in retaining and separating naltrexone and its metabolites, which are moderately polar compounds[6]. A gradient elution is employed to ensure sharp peak shapes and efficient separation from endogenous plasma components.

| Parameter | Recommended Condition |

| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 6.5 |

Rationale for Gradient: The initial low organic phase concentration allows for the retention of the analytes on the column head. The subsequent rapid increase in organic content efficiently elutes the compounds, leading to symmetrical peaks and a short run time.

Mass Spectrometry (MS) Parameters

Analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, which is optimal for protonating the tertiary amine present in naltrexone and its metabolites. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity[7].

Determining the Precursor Ion for this compound:

-

Naltrexone (C₂₀H₂₃NO₄) has a monoisotopic mass of 341.16 g/mol .

-

This compound involves the oxidation of the C10-hydroxyl group to a ketone and the removal of two hydrogen atoms. This changes the molecular formula to C₂₀H₂₁NO₄.

-

The monoisotopic mass of this compound is 339.14 g/mol .

-

Therefore, the expected protonated precursor ion [M+H]⁺ is m/z 340.1 .

Proposed MRM Transitions: The following are proposed MRM transitions for this compound, which require empirical optimization on the specific instrument being used. Transitions for naltrexone and 6β-naltrexol are provided for reference and method development purposes[6][8].

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Notes |

| This compound | 340.1 | 322.1 | 50 | 20-35 (Optimize) | Proposed Quantifier (Loss of H₂O) |

| 340.1 | 268.1 | 50 | 25-40 (Optimize) | Proposed Qualifier (Ring cleavage) | |

| Naltrexone | 342.2 | 324.2 | 50 | 21 | Reference (Loss of H₂O)[8] |

| 6β-Naltrexol | 344.2 | 326.2 | 50 | 21 | Reference (Loss of H₂O)[8] |

| Naltrexone-d3 (IS) | 345.2 | 327.2 | 50 | 21 | Reference (Loss of H₂O)[8] |

Rationale for Proposed Transitions: The loss of water (18 Da) is a common fragmentation pathway for morphinan-like structures containing hydroxyl groups, resulting in a stable product ion[8][9]. Further fragmentation involving cleavage of the ether bridge and rings is also characteristic and can provide a suitable qualifier ion.

General MS Source Parameters (Starting Point):

-

Ionization Mode: ESI Positive

-

Gas Temperature: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Temp: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 4000 V

Method Validation and Self-Validating Systems

A trustworthy protocol must be a self-validating system. The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation guidance). Key validation experiments include:

-

Selectivity: Analyzing at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

-

Linearity and Range: Preparing a calibration curve with at least 6-8 non-zero standards to demonstrate a linear relationship between concentration and response. A typical range for naltrexone metabolites might be 0.1 to 100 ng/mL[6][10].

-

Accuracy and Precision: Evaluating intra- and inter-day accuracy (%Bias) and precision (%CV) at a minimum of four quality control (QC) levels (LOD, LQC, MQC, HQC). Acceptance criteria are typically ±15% (±20% at LLOQ).

-

Matrix Effect: Assessing the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

-

Recovery: Determining the efficiency of the extraction process by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Evaluating the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note provides a robust and scientifically grounded protocol for the quantification of this compound by LC-MS/MS. By leveraging established methodologies for the parent drug, naltrexone, and applying fundamental principles of mass spectrometry, we have proposed specific parameters to serve as a strong starting point for method development and validation. This guide is intended to empower researchers in pharmaceutical and clinical settings to accurately measure this metabolite, contributing to a more complete understanding of naltrexone's metabolic profile.

References

-

Brünen, S., et al. (2012). Determination of naltrexone and 6β-naltrexol in human blood: Comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. Journal of Chromatography B, 874(1-2), 33-41. Available at: [Link]

-

Portoghese, P. S., & Larson, D. L. (1984). This compound and 10-ketooxymorphone. Journal of Medicinal Chemistry, 27(6), 839-840. Available at: [Link]

-

Feng, Y., et al. (2018). Simultaneous Determination of Levo-tetrahydropalmatine and Naltrexone in Rat Plasma by LC-MS/MS and its Application in a Pharmacokinetic Study. Current Pharmaceutical Biotechnology, 19(5), 424-431. Available at: [Link]

-

Oxford BioSystems. (n.d.). LC-MS PRODUCT LINE. Available at: [Link]

-

ResearchGate. (n.d.). Metabolites (peaks) identified with MRM transition code and liquid... Available at: [Link]

-

Christie, J. T., et al. (2025). LC-MS/MS method for the simultaneous quantification of thiafentanil and naltrexone in bovine muscle, liver. Murdoch Research Portal. Available at: [Link]

-

Wildlife Pharmaceuticals. (2023). Validation of a LC-MS/MS method to simultaneously quantify thiafentanil and naltrexone in plasma for pharmacokinetic studies in. Available at: [Link]

-

Clavijo, C., et al. (2008). An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6β-naltrexol in dog and human plasma. Journal of Chromatography B, 874(1-2), 33-41. Available at: [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Available at: [Link]

-

ResearchGate. (n.d.). Simultaneous analysis of naltrexone and its major metabolite, 6-β-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans. Available at: [Link]

-

Lin, Y-R., et al. (2025). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD. Journal of Psychopharmacology. Available at: [Link]

-

ResearchGate. (n.d.). An automated, highly sensitive LC-MS/MS assay for the quantification of the opiate antagonist naltrexone and its major metabolite 6β-naltrexol in dog and human plasma. Available at: [Link]

-

Hynninen, V. V., et al. (2010). Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography. Therapeutic Drug Monitoring, 32(3), 347-352. Available at: [Link]

-

Cummings, O. T., et al. (2016). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. Spectroscopy Online. Available at: [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

-

Singh, D., & Saadabadi, A. (2023). Naltrexone. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Kwon, K-i., et al. (2007). Evaluation of the Bioequivalence of Two Brands of Naltrexone 50 mg Tablet in Healthy Volunteers. Journal of Pharmaceutical Investigation, 37(1), 29-34. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and 10-ketooxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wildpharm.co.za [wildpharm.co.za]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ekjcp.org [ekjcp.org]

Application Note: Precision Preparation of 10-Ketonaltrexone Stock Solutions for Bioanalytical Assays

Introduction & Scientific Context

In the development and quality control of opioid antagonists, 10-Ketonaltrexone (also known as 10-oxonaltrexone) represents a critical analyte.[1][2][3] It serves two primary roles: as a specific oxidative degradation product of Naltrexone Hydrochloride in pharmaceutical formulations (USP/EP Impurity profiling) and as a potential metabolite in pharmacokinetic studies.[1][2][3]

The presence of the ketone group at the C-10 benzylic position distinguishes this molecule from its parent compound, Naltrexone.[1][2] This structural modification alters its polarity and potential for keto-enol tautomerism, necessitating specific handling protocols to prevent artifactual degradation during analysis.[1][2][3]

This guide details the preparation of calibration standards and Quality Control (QC) samples, focusing on solubility thermodynamics , surface adsorption mitigation , and oxidative stability .[1][2]

Key Chemical Properties

| Property | Detail |

| Chemical Name | (4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13(7aH)-dione |

| CAS Number | 96445-14-6 |

| Molecular Weight | 355.39 g/mol |

| pKa (Calculated) | ~8.4 (Amine), ~9.9 (Phenol) |

| Solubility Profile | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water (pH dependent) |

Core Protocol: Stock Solution Preparation

Critical Materials & Safety[1][2][3]

-

Reference Material: this compound (Solid >98% purity or Certified Reference Material ampule).

-

Solvent: LC-MS Grade Methanol (MeOH).[1][2][3][4] Rationale: Methanol provides optimal solubility for morphinans and suppresses the formation of adducts common in Acetonitrile during ESI+ MS analysis.[2]

-

Glassware: Class A Volumetric flasks (Amber). Rationale: Benzylic ketones are susceptible to UV-induced photolysis.[1][2][3]

-

Storage: -20°C or -80°C freezers.

Primary Stock Preparation (1.0 mg/mL)

Scenario A: Starting from Powder (Solid) [1][2][3]

-

Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation, which can hydrolyze the solid or alter weighing accuracy.

-

Weighing: Weigh 10.0 mg ± 0.1 mg of this compound into a 10 mL amber volumetric flask.

-

Dissolution: Add approximately 6 mL of Methanol. Sonicate for 5 minutes at ambient temperature.

-

Dilution: Dilute to volume with Methanol. Stopper and invert 10 times.

Scenario B: Starting from CRM Ampule (e.g., 100 µg/mL) [1][2][3]

-

Recovery: Tap the ampule to settle liquid. Snap open.[1][2][3]

-

Transfer: Use a gas-tight syringe to transfer the certified volume. Do not dilute further if this is your Primary Stock.[2][3]

Working Standard Generation (Serial Dilution)[1][2][3]

Direct dilution from 1 mg/mL to ng/mL levels often introduces pipetting errors.[1][2][3] A step-down approach is required to maintain linearity (R² > 0.99).

Diluent: 50:50 Methanol:Water (0.1% Formic Acid).[1][2][3] Rationale: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" (peak splitting) during HPLC injection.[1][2][3]

Table 1: Serial Dilution Scheme

| Step | Source Solution | Volume Taken (µL) | Diluent Volume (µL) | Final Conc. | Purpose |

| A | Primary Stock (1 mg/mL) | 100 | 900 | 100 µg/mL | Intermediate |

| B | Solution A | 100 | 900 | 10 µg/mL | Intermediate |

| C | Solution B | 50 | 950 | 500 ng/mL | High Std |

| D | Solution C | 200 | 800 | 100 ng/mL | Mid Std |

| E | Solution D | 100 | 900 | 10 ng/mL | Low Std |

| F | Solution E | 100 | 900 | 1 ng/mL | LLOQ |

Analytical Workflow & Logic

The following diagram illustrates the critical decision pathways and degradation risks associated with this compound analysis.

Figure 1: Formation pathway of this compound and critical risks in analytical preparation.

Instrumental Validation (LC-MS/MS)[1][3]

To validate the stock solution, an LC-MS/MS method is recommended.[1][2][3] The presence of the ketone at C-10 alters the fragmentation pattern compared to Naltrexone.[2][3]

Chromatographic Conditions[1][2][3][8][10][11]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1][2][3]

-

Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+)

The precursor ion for this compound is m/z 356.1 [M+H]+ .[1][2][3]

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Origin |

|---|---|---|---|---|

| This compound | 356.1 | 338.1 | 25 | Loss of H₂O (C-14 OH) |

| This compound | 356.1 | 269.1 | 40 | Cleavage of furan ring |

| Naltrexone (Ref) | 342.2 | 324.2 | 28 | Loss of H₂O |[1][3]

Note: The +14 Da shift from Naltrexone (342) to this compound (356) confirms the addition of Oxygen (-2H + O = +14).[1][3]

Storage and Stability Protocol

The C-10 ketone is less stable than the parent morphinan structure.[1][2][3]

-

Short-Term (Working Bench): Stable for 24 hours at 4°C in autosampler vials.

-

Long-Term (Stock):

-

Container: PTFE-lined screw caps are mandatory to prevent solvent evaporation and concentration artifacts.[1][2][3]

Troubleshooting & Self-Validation

-

Issue: Non-linear Calibration Curve.

-

Issue: Peak Tailing.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96364545 (10-Hydroxynaltrexone/Related Structures). Retrieved from [Link][1][3]

-

European Directorate for the Quality of Medicines (EDQM). (n.d.).[1][2][3] Naltrexone Hydrochloride Impurity Standards. Retrieved from [Link][1][3]

Sources

- 1. medkoo.com [medkoo.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. 10Alpha-Hydroxy Naltrexone | C20H23NO5 | CID 96364545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

solid-phase extraction techniques for Naltrexone metabolites

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Naltrexone and 6 -Naltrexol from Biological Matrices

Executive Summary

This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Naltrexone and its primary metabolite, 6

By leveraging the basicity of the morphinan nitrogen (pKa ~8.4), we achieve a "lock-and-key" retention mechanism that allows for aggressive organic washing, resulting in cleaner extracts and minimized ion suppression in downstream LC-MS/MS analysis.

Physicochemical Profile & Extraction Logic

Successful extraction requires understanding the analytes' behavior in solution. Naltrexone and 6

| Analyte | MW ( g/mol ) | pKa (Amine) | pKa (Phenol) | LogP | Key Challenge |

| Naltrexone | 341.4 | ~8.4 | ~9.9 | 1.92 | Moderate polarity; susceptible to matrix interference. |

| 6 | 343.4 | ~8.4 | ~9.9 | 0.70 | High polarity; difficult to retain on standard C18. |

The "Catch-and-Release" Mechanism (MCX)

Standard Reverse-Phase (C18) SPE relies solely on hydrophobic interaction. Because 6

The MCX Solution:

-

Catch (Acidic pH): We acidify the sample (pH < 6). The drug becomes protonated (

). The MCX sorbent contains sulfonic acid groups ( -

Wash (Organic): Because the drug is ionically "locked," we can wash the cartridge with 100% Methanol. This removes neutral fats, hydrophobic proteins, and interferences that would otherwise co-elute.

-

Release (Basic pH): We elute with high pH (Ammonia). This deprotonates the drug (

), breaking the ionic bond and releasing it into the collection vessel.

Sample Pre-treatment Protocols

Protocol A: Plasma (Protein Precipitation)

Target: Free Naltrexone/Metabolites

-

Aliquot: Transfer 200

L of plasma to a microcentrifuge tube. -

Internal Standard: Add 20

L of deuterated IS (Naltrexone-d3). -

Acidification: Add 200

L of 4% Phosphoric Acid (-

Why: Disrupts protein binding and ensures analytes are positively charged.

-

-

Clarification: Vortex and centrifuge at 13,000 x g for 10 minutes. Use the supernatant for SPE.

Protocol B: Urine (Enzymatic Hydrolysis)